molecular formula C17H10N2O4 B2780943 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one CAS No. 326913-99-9

2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one

Cat. No. B2780943
CAS RN: 326913-99-9
M. Wt: 306.277
InChI Key: FNLVFOQZIGZYHT-UHFFFAOYSA-N
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Description

The compound “2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one” is a derivative of coumarin . Coumarin is a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus . Over the last decades, synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques. For example, the ester 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane was used to synthesize 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound Benzyl N-[(7-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]-L-tryptophyl-L-tryptophyl-L-valinate has a molecular formula of C44H41N5O8, an average mass of 767.825 Da, and a monoisotopic mass of 767.295532 Da .

Scientific Research Applications

Medicinal Chemistry Applications

Research has demonstrated the potential of derivatives of 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. For instance, derivatives have shown promising anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), with compounds displaying better activities than curcumin, a known anticancer drug. Molecular docking studies have further supported these findings by demonstrating good binding affinity with Bcl-2 protein, a target associated with cancer cell survival (Parveen et al., 2017). Additionally, metal complexes of a related 1,2-dihydroquinazolinone derivative have been prepared and shown excellent in vivo anti-inflammatory and analgesic activity, highlighting the versatility of these compounds in drug development (Badiger et al., 2011).

Organic Synthesis and Material Science

In the realm of organic synthesis and material science, this compound and its derivatives have been explored for their utility in synthesizing novel compounds with potential applications in various industries. A green, catalyst-free, and solvent-free method has been developed for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones, showcasing the environmental friendliness and efficiency of these processes (Kumar et al., 2015). Furthermore, DFT calculations, electronic structure, and NLO analysis of novel derivatives have been performed to understand their electronic properties and potential applications in materials science (Halim & Ibrahim, 2017).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, coumarins exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

Future Directions

The future directions in the research of similar compounds could involve the design, synthesis, and evaluation of novel coumarin-based anticancer agents . Additionally, the development of inhibitors targeting the tyrosinase enzyme as potential anti-melanoma agents due to the importance of this enzyme in melanogenesis biosynthesis could be another promising direction .

properties

IUPAC Name

2-(7-hydroxy-2-oxochromen-3-yl)-4aH-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c20-10-6-5-9-7-12(17(22)23-14(9)8-10)15-18-13-4-2-1-3-11(13)16(21)19-15/h1-8,11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYJJHFDSUYIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=NC2=O)C3=CC4=C(C=C(C=C4)O)OC3=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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